molecular formula C17H13ClN2S B2823504 4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide CAS No. 344282-14-0

4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide

Cat. No.: B2823504
CAS No.: 344282-14-0
M. Wt: 312.82
InChI Key: BWIJEZQNDPADPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide is a chemical compound with a molecular weight of 312.8 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in research and development endeavors . This compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a pyrimidinyl sulfide moiety.

Preparation Methods

The synthesis of 4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 5-phenyl-2-pyrimidinyl thiol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide undergoes various chemical reactions, including:

Scientific Research Applications

4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This inhibition can result in anti-inflammatory effects .

Comparison with Similar Compounds

4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide can be compared with other similar compounds, such as:

    4-Chlorobenzyl 5-phenyl-2-pyrimidinyl thiol: This compound has a thiol group instead of a sulfide group, which can affect its reactivity and biological activity.

    5-Phenyl-2-pyrimidinyl sulfide: Lacks the chlorobenzyl group, which may result in different chemical and biological properties.

    4-Chlorobenzyl 2-pyrimidinyl sulfide: Lacks the phenyl group, which can influence its overall reactivity and selectivity.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2S/c18-16-8-6-13(7-9-16)12-21-17-19-10-15(11-20-17)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIJEZQNDPADPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.